2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid 2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 89661-17-6
VCID: VC19254884
InChI: InChI=1S/C11H8ClNO4S/c12-9-7(17-13-10(9)14)5-18-8-4-2-1-3-6(8)11(15)16/h1-4H,5H2,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C11H8ClNO4S
Molecular Weight: 285.70 g/mol

2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid

CAS No.: 89661-17-6

Cat. No.: VC19254884

Molecular Formula: C11H8ClNO4S

Molecular Weight: 285.70 g/mol

* For research use only. Not for human or veterinary use.

2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid - 89661-17-6

Specification

CAS No. 89661-17-6
Molecular Formula C11H8ClNO4S
Molecular Weight 285.70 g/mol
IUPAC Name 2-[(4-chloro-3-oxo-1,2-oxazol-5-yl)methylsulfanyl]benzoic acid
Standard InChI InChI=1S/C11H8ClNO4S/c12-9-7(17-13-10(9)14)5-18-8-4-2-1-3-6(8)11(15)16/h1-4H,5H2,(H,13,14)(H,15,16)
Standard InChI Key GIAHHHLQWQXHBE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)SCC2=C(C(=O)NO2)Cl

Introduction

2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzoic acid moiety with a chloro-substituted oxazole derivative, linked through a sulfanyl group. The presence of chloro and oxo groups enhances its reactivity and interactions with biological targets.

Synthesis and Chemical Reactivity

The synthesis of 2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid involves multiple steps, each requiring precise control over conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The compound's reactivity is influenced by its functional groups, which are crucial for modifying its structure to enhance biological activity or create derivatives with improved properties.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Chloro-N-(3-methyl)-benzamideChloro group and amide linkageAnti-inflammatory properties
4-Chloro-N-(benzothiazolyl)acetamideBenzothiazole moietyAnticancer activity
Sulfanylated benzoic acidsVarious sulfanyl substitutionsAntimicrobial effects
2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acidOxazole and benzoic acid functionalitiesPotential biological activities

Future Research Directions

Further research is needed to fully understand the biological activities and potential applications of 2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid. This includes detailed interaction studies with biological macromolecules to elucidate its mechanism of action and potential therapeutic uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator